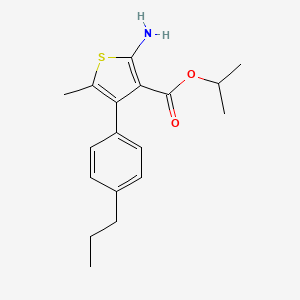

2-Amino-5-metil-4-(4-propilfenil)tiofeno-3-carboxilato de isopropilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C15H17NO2S

- Molecular Weight : 275.37 g/mol

- CAS Number : 627058-14-4

These properties are crucial for understanding its reactivity and potential applications in different fields.

Anticancer Activity

Research indicates that compounds similar to Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have been tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Antiproliferative Activity

A study reported the antiproliferative activity of a related compound with an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells, suggesting a potential therapeutic application in breast cancer treatment .

| Compound | Cell Line | IC50 (µg/mL) | Selective Index |

|---|---|---|---|

| Compound A | MCF-7 | 4.3 ± 0.11 | 19.3 |

| Compound B | MDA-MB-231 | X.X | X.X |

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of thiophene derivatives. Compounds similar to Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Conductive Polymers

Thiophene derivatives are widely utilized in the development of conductive polymers due to their inherent electronic properties. The incorporation of isopropyl and amino groups enhances the solubility and processability of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Conductivity Measurements

The table below summarizes conductivity measurements for various thiophene-based polymers:

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polymer A | 0.01 | OLEDs |

| Polymer B | 0.05 | OPVs |

Synthesis and Optimization

The synthesis of Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from simpler thiophene derivatives. Optimization of these synthetic routes can lead to improved yields and purity, which are crucial for pharmaceutical applications.

Synthesis Route Example

- Step 1 : Synthesis of thiophene core.

- Step 2 : Introduction of amino group via nucleophilic substitution.

- Step 3 : Esterification with isopropanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mecanismo De Acción

The mechanism of action of isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s structure and the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiophene derivatives with varying substituents. Examples are:

- Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

- Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate .

Uniqueness

What sets isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development .

Actividad Biológica

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with potential biological activity. Its structure includes a thiophene ring, which is known for various pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₈H₂₃N₁O₂S

- CAS Number : 905011-51-0

- Molecular Weight : 321.44 g/mol

The biological activity of Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of endogenous compounds.

Inhibition Studies

Research indicates that this compound may act as a competitive inhibitor for specific cytochrome P450 isoforms. For instance, studies have demonstrated that it exhibits high affinity towards CYP2J2, a critical enzyme involved in the metabolism of various drugs and endogenous substrates. The inhibition constant (K_i) for CYP2J2 has been reported around 160 nM, indicating significant potency in modulating enzyme activity .

Antimicrobial Activity

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Cytotoxicity Assessments

Cytotoxicity studies are essential to evaluate the safety profile of new compounds. Preliminary data suggest that Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate exhibits low cytotoxicity against human cell lines at therapeutic concentrations. This characteristic is critical for its consideration in therapeutic applications.

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate in various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways while sparing normal cells from significant toxicity .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQSYITFBALHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.